![molecular formula C7H14N2O3S B14655748 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid CAS No. 52884-87-4](/img/structure/B14655748.png)
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid is an organic compound that features both an amino group and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid typically involves the reaction of an appropriate amine with a sulfonic acid derivative under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine under reflux conditions in 1-propanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and sulfuric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as hydroxide ions or amines can react with the sulfonic acid group under basic conditions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced products.
Substitution: Sulfonate esters or amides.
Applications De Recherche Scientifique
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid exerts its effects involves the inhibition of specific enzymes such as aminopeptidase A. This inhibition blocks the formation of angiotensin III, a peptide involved in blood pressure regulation, thereby reducing hypertension . The compound interacts with the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-2-naphthol-4-sulfonic acid: Another sulfonic acid derivative with similar functional groups.
Benzenesulfonic acid: A simpler sulfonic acid compound used in various industrial applications.
Uniqueness
2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid is unique due to its specific structural configuration, which allows it to interact with biological targets in a distinct manner
Propriétés
Numéro CAS |
52884-87-4 |
|---|---|
Formule moléculaire |
C7H14N2O3S |
Poids moléculaire |
206.27 g/mol |
Nom IUPAC |
2-(1-aminoprop-2-enylideneamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C7H14N2O3S/c1-3-6(5-13(10,11)12)9-7(8)4-2/h4,6H,2-3,5H2,1H3,(H2,8,9)(H,10,11,12) |
Clé InChI |
GOSUFYOCCGQSGB-UHFFFAOYSA-N |
SMILES canonique |
CCC(CS(=O)(=O)O)N=C(C=C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


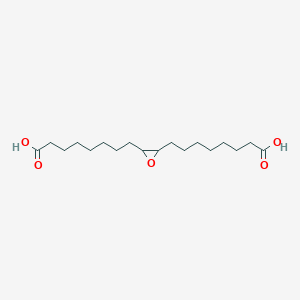
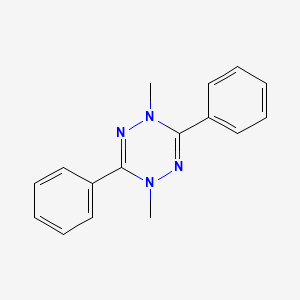
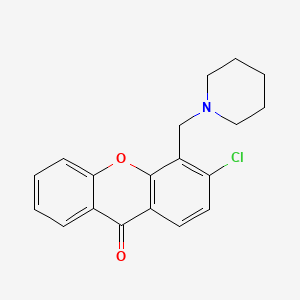
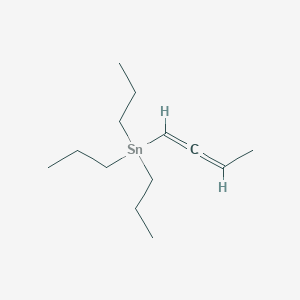
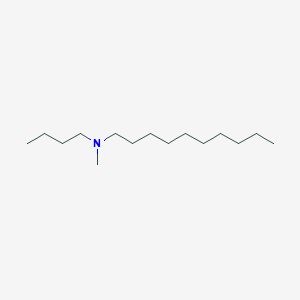

![2-(2,2,2-Trichloroethyl)-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one](/img/structure/B14655718.png)
![1-(3,4-Dichlorophenyl)-2-[4-[3-(diethylaminomethyl)anilino]-6-methylpyrimidin-2-yl]guanidine](/img/structure/B14655722.png)
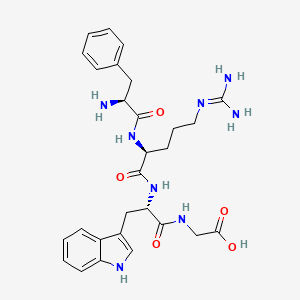

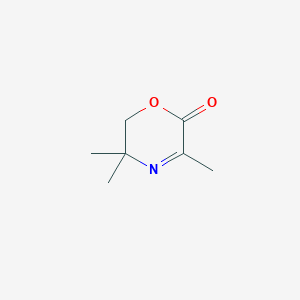


![N,N-Dimethyl-N-[(naphthalen-1-yl)methyl]octadecan-1-aminium](/img/structure/B14655750.png)
